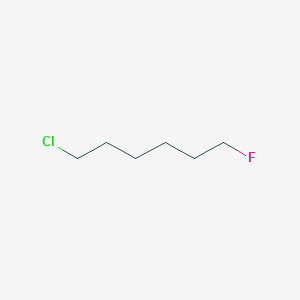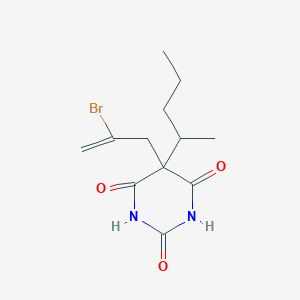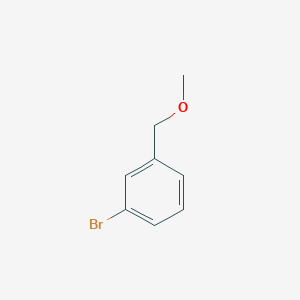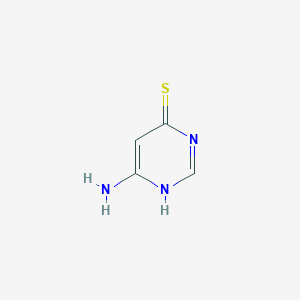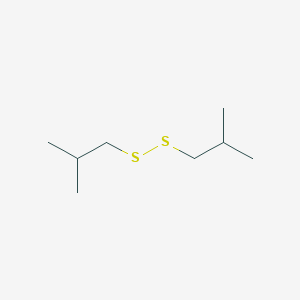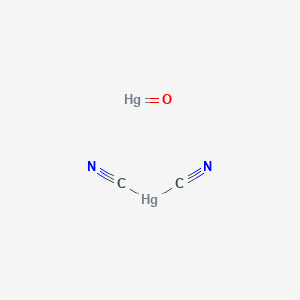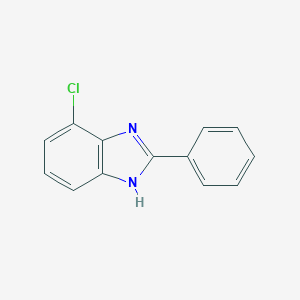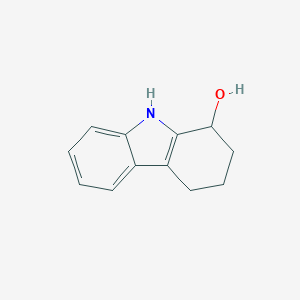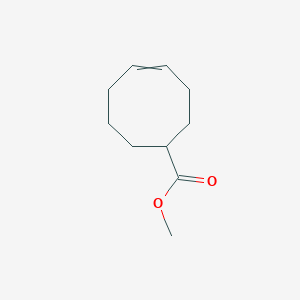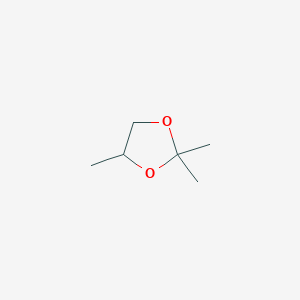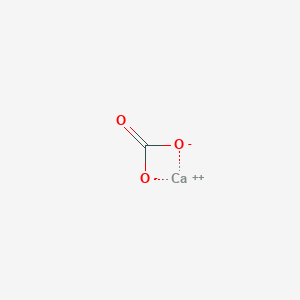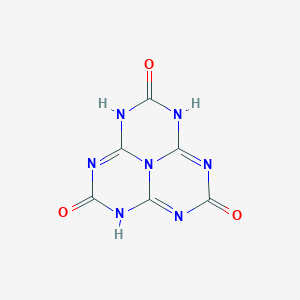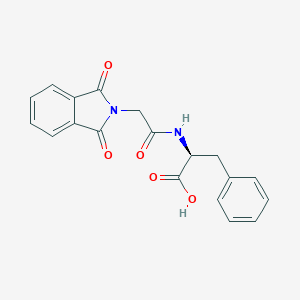
Alanine, 3-phenyl-N-(phthalimidoacetyl)-, L-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine, 3-phenyl-N-(phthalimidoacetyl)-, L- is a synthetic amino acid that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as L-Phthalylalanine or PAA and is synthesized through a multi-step process.
Mécanisme D'action
The exact mechanism of action of L-Phthalylalanine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response and the growth of cancer cells.
Effets Biochimiques Et Physiologiques
L-Phthalylalanine has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of prostaglandins and leukotrienes. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using L-Phthalylalanine in lab experiments is its ability to selectively target certain enzymes and pathways. This makes it a valuable tool for studying the mechanisms of inflammation and cancer growth. However, one limitation of using this compound is its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research involving L-Phthalylalanine. One area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the safety and toxicity of L-Phthalylalanine in humans.
In conclusion, L-Phthalylalanine is a synthetic amino acid with potential therapeutic applications. Its anti-inflammatory, analgesic, and antitumor properties make it a valuable tool for scientific research. While there are limitations to its use, further research is needed to fully understand its potential benefits and risks.
Méthodes De Synthèse
The synthesis of L-Phthalylalanine involves the reaction of phthalic anhydride with L-phenylalanine in the presence of a catalyst. The resulting intermediate is then treated with acetic anhydride and ammonium hydroxide to yield the final product.
Applications De Recherche Scientifique
L-Phthalylalanine has been found to have a wide range of potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. Additionally, it has been shown to have potential in the treatment of depression and anxiety disorders.
Propriétés
Numéro CAS |
1170-07-6 |
|---|---|
Nom du produit |
Alanine, 3-phenyl-N-(phthalimidoacetyl)-, L- |
Formule moléculaire |
C19H16N2O5 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
(2S)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H16N2O5/c22-16(20-15(19(25)26)10-12-6-2-1-3-7-12)11-21-17(23)13-8-4-5-9-14(13)18(21)24/h1-9,15H,10-11H2,(H,20,22)(H,25,26)/t15-/m0/s1 |
Clé InChI |
BAIZNEMAFFNNOX-HNNXBMFYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Synonymes |
N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-L-phenylalanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




